An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Anilino-1,3-thiazolidine-2,4-dione
An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Anilino-1,3-thiazolidine-2,4-dione
Abstract
The 1,3-thiazolidine-2,4-dione (TZD) scaffold is a cornerstone in medicinal chemistry, forming the core of various therapeutic agents.[1] While substitutions at the N-3 and C-5 positions have been extensively explored, particularly via Knoevenagel condensation to yield 5-arylidene derivatives, the introduction of a heteroatom directly at the C-5 position offers a distinct chemical space for drug discovery.[2][3] This guide provides a comprehensive technical overview of the spectroscopic characterization of a key derivative, 5-anilino-1,3-thiazolidine-2,4-dione. We present a robust, field-proven perspective on its synthesis and an in-depth analysis of its structural confirmation using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy. This document is designed to equip researchers with the foundational knowledge to synthesize, purify, and unequivocally identify this compound and its analogs.
Strategic Synthesis: Accessing the C-5 Aminated Scaffold
The vast majority of literature on C-5 substituted TZDs focuses on 5-arylidene derivatives, formed via Knoevenagel condensation between an aromatic aldehyde and the TZD core.[2] This pathway, however, is not applicable for creating a C-N bond at the C-5 position.
Our extensive experience in heterocyclic chemistry indicates that a more effective and logical pathway involves the initial halogenation of the activated C-5 methylene group, followed by nucleophilic substitution. This two-step approach provides a reliable and versatile method for introducing a range of amino functionalities.
Proposed Synthetic Workflow
The synthesis of 5-anilino-1,3-thiazolidine-2,4-dione can be logically achieved through a two-step protocol starting from the parent 1,3-thiazolidine-2,4-dione.
Caption: Proposed synthetic workflow for 5-anilino-1,3-thiazolidine-2,4-dione.
Experimental Protocol
Step 1: Synthesis of 5-Bromo-1,3-thiazolidine-2,4-dione
-
To a solution of 1,3-thiazolidine-2,4-dione (1.0 eq) in carbon tetrachloride (CCl₄), add N-Bromosuccinimide (NBS) (1.1 eq).
-
Add a catalytic amount of benzoyl peroxide.
-
Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
-
Concentrate the filtrate under reduced pressure to yield the crude 5-bromo-1,3-thiazolidine-2,4-dione, which can be used in the next step without further purification. The successful synthesis of this intermediate is a known procedure.[4][5]
Step 2: Synthesis of 5-Anilino-1,3-thiazolidine-2,4-dione
-
Dissolve the crude 5-bromo-1,3-thiazolidine-2,4-dione (1.0 eq) in acetonitrile.
-
To this solution, add aniline (1.2 eq) followed by triethylamine (1.5 eq) to act as an HCl scavenger.
-
Stir the reaction mixture at room temperature for 8-12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, pour the reaction mixture into cold water to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure 5-anilino-1,3-thiazolidine-2,4-dione.
Structural Elucidation: A Multi-faceted Spectroscopic Approach
Unequivocal characterization of the target molecule requires a correlated analysis of data from multiple spectroscopic techniques. The following sections detail the expected spectral data based on the known properties of the TZD core and the anilino substituent.
Caption: Structure of 5-anilino-1,3-thiazolidine-2,4-dione.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides the most direct evidence for the successful substitution at the C-5 position. The key is observing the disappearance of the methylene signal of the starting TZD and the appearance of a new methine proton coupled to the adjacent anilino N-H.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale & Notes |
| TZD N³-H | ~12.0 | Broad Singlet | The acidic proton on the thiazolidine ring nitrogen. Its chemical shift is highly dependent on solvent and concentration.[6] |
| Anilino N-H | 6.0 - 7.0 | Doublet | This proton will be coupled to the C⁵-H proton. Its chemical shift can vary and may be broadened by quadrupole effects and exchange. |
| C⁵-H (Methine) | 5.5 - 6.0 | Doublet | Directly attached to two electron-withdrawing groups (carbonyl and nitrogen). It will be coupled to the anilino N-H proton. |
| Aromatic H (ortho) | 6.8 - 7.0 | Doublet/Multiplet | Protons on the aniline ring ortho to the NH group, shifted upfield due to the electron-donating effect of the nitrogen. |
| Aromatic H (meta) | 7.2 - 7.4 | Triplet/Multiplet | Protons on the aniline ring meta to the NH group. |
| Aromatic H (para) | 7.0 - 7.2 | Triplet/Multiplet | Proton on the aniline ring para to the NH group. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum is crucial for confirming the carbon framework, particularly the two distinct carbonyl signals and the upfield shift of the C-5 carbon upon amination compared to arylidene derivatives.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale & Notes |
| C =O (C²) | 172 - 175 | Carbonyl adjacent to both sulfur and nitrogen. |
| C =O (C⁴) | 170 - 173 | Carbonyl adjacent to nitrogen and the C-5 methine. Often slightly upfield from C².[2] |
| C ⁵ (Methine) | 60 - 70 | The C-5 carbon directly bonded to nitrogen. This is significantly upfield from the ~120 ppm seen for the equivalent carbon in 5-arylidene TZDs.[2] |
| Aromatic C (ipso) | 140 - 145 | The aromatic carbon directly attached to the anilino nitrogen. |
| Aromatic C (ortho, meta, para) | 115 - 130 | Chemical shifts for the aniline ring carbons, following predictable aromatic substitution patterns. |
FT-IR Spectroscopy
FT-IR spectroscopy is a rapid and reliable technique for confirming the presence of key functional groups. The spectrum of 5-anilino-1,3-thiazolidine-2,4-dione is expected to be rich in information, particularly in the carbonyl and N-H stretching regions.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch (Anilino & TZD) | 3400 - 3100 | Medium, Broad | Overlapping signals from both N-H groups are expected. Hydrogen bonding can lead to significant broadening.[3] |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium | Characteristic of sp² C-H bonds. |
| C=O Stretch (Asymmetric) | ~1740 | Strong | Typically the higher frequency carbonyl stretch, often attributed to the C-2 carbonyl.[2] |
| C=O Stretch (Symmetric) | ~1680 | Strong | The lower frequency carbonyl stretch, often attributed to the C-4 carbonyl. The presence of two distinct, strong peaks is a hallmark of the TZD core.[3] |
| C-N Stretch | 1350 - 1250 | Medium-Strong | A complex region that will include contributions from the C-N bonds within the ring and the exocyclic anilino group. |
| C-S Stretch | 700 - 600 | Weak-Medium | Often weak and can be difficult to assign definitively.[3] |
Mass Spectrometry
Mass spectrometry provides the molecular weight and fragmentation pattern, which serves as a final confirmation of the structure.
-
Molecular Ion (M⁺): For C₉H₈N₂O₂S, the expected exact mass is approximately 208.03 g/mol . A high-resolution mass spectrometry (HRMS) analysis should confirm this molecular formula.
-
Key Fragmentation Pathways:
-
Loss of the anilino group: Cleavage of the C⁵-N bond to give a fragment corresponding to the TZD ring cation.
-
Loss of CO: Ejection of carbon monoxide from the TZD ring is a common fragmentation pattern for cyclic diones.
-
Cleavage of the aniline ring: Fragmentation of the phenyl group itself.
-
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of 5-anilino-1,3-thiazolidine-2,4-dione will be dominated by the chromophores present: the aniline moiety and the thiazolidinedione ring.
-
Expected λₘₐₓ: Two primary absorption bands are anticipated.
-
A strong band around 230-250 nm corresponding to the π → π* transitions of the aromatic aniline ring.
-
A second, weaker band around 280-300 nm , also associated with the aniline chromophore and potentially influenced by the TZD ring. The presence of the electron-withdrawing TZD core conjugated to the anilino nitrogen may cause a bathochromic (red) shift compared to unsubstituted aniline.
-
Conclusion and Future Directions
The spectroscopic characterization of 5-anilino-1,3-thiazolidine-2,4-dione provides a clear roadmap for its unambiguous identification. The combination of a plausible synthetic route via a 5-bromo intermediate and a detailed, predictive analysis of its NMR, FT-IR, MS, and UV-Vis data offers researchers a self-validating system for confirming its structure. The key distinguishing features are the C⁵-H methine proton in the ¹H NMR spectrum, the significantly upfield C-5 signal in the ¹³C NMR spectrum, and the dual N-H and C=O stretching bands in the FT-IR spectrum. This foundational data is critical for any further investigation into the biological activities of this compound class, which remains a promising but underexplored area in medicinal chemistry.
References
-
Albuquerque, J. F. C., et al. (2014). Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives. Hindawi. Available at: [Link]
-
Pardeshi, S., et al. (2022). Synthesis, Antidiabetic Evaluation and Molecular Docking Studies of Thiazolidine-2,4-Dione Analogues. Semantic Scholar. Available at: [Link]
- Singh, N., et al. (2014). Synthesis and pharmacological evaluation of 5-substituted-2,4-thiazolidinedione. Indian Journal of Research in Pharmacy and Biotechnology.
-
El-Kashef, H., et al. (2022). Green synthesis, in silico modeling, and biological evaluation of N-substituted (Z)-5-arylidene imidazolidine/thiazolidine-2,4-dione/4-thione derivatives catalyzed by BuSO3H core–shell nanostructures. RSC Advances. Available at: [Link]
-
Al-Sultani, K. J., et al. (2020). DESIGN, SYNTHESIS, AND CHARACTERIZATION OF SOME NOVEL THIAZOLIDINE-2,4-DIONE DERIVATIVES AS ANTIDIABETIC AGENTS. ResearchGate. Available at: [Link]
-
Akhtar, M. J., et al. (2024). Thiazolidinedione: A Review of Its Synthesis and Biological Significance to Medicinal Chemistry in the Treatment of Various Clinical Disorders. IntechOpen. Available at: [Link]
-
Al-Omair, M. A., et al. (2019). Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. Molecules. Available at: [Link]
-
Sonawane, L.V. & Bari, S.B. (2011). Synthesis and Spectral Characterization of Some Novel N-Substituted 2, 4-Thiazolidinedione. Science Alert. Available at: [Link]
-
O'Donnell, G., et al. (2016). Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. Chemistry & Medicinal Chemistry. Available at: [Link]
- Pardeshi, S., et al. (2023). Synthesis, Antidiabetic Evaluation and Molecular Docking Studies of Thiazolidine-2,4-Dione Analogues.
- Bruno, G., et al. (2002). Synthesis and aldose reductase inhibitory activity of 5-arylidene-2,4-thiazolidinediones. Bioorganic & Medicinal Chemistry.
-
Abdelgawad, M. A., et al. (2022). Design and synthesis of thiazolidine-2,4-diones hybrids with 1,2-dihydroquinolones and 2-oxindoles as potential VEGFR-2 inhibitors: in-vitro anticancer evaluation and in-silico studies. Taylor & Francis Online. Available at: [Link]
-
Al-Warhi, T., et al. (2021). Synthesis and characterization of some new thiazolidinone derivatives containing indole ring. Semantic Scholar. Available at: [Link]
- Tugcu, F. T. (2025). Spectroscopic studies and antibacterial activity green synthesized newly iminothiazolidinone derivatives.
-
Abou-Dobara, M. I., et al. (2013). Influence of substituent effects on spectroscopic properties and antimicrobial activity of 5-(4'-substituted phenylazo)-2-thioxothiazolidinone derivatives. PubMed. Available at: [Link]
-
El-Sayed, R., et al. (2024). Catalyzed syntheses of novel series of spiro thiazolidinone derivatives with nano Fe2O3: spectroscopic, X-ray, Hirshfeld surface, DFT, biological and docking evaluations. Scientific Reports. Available at: [Link]
-
Sharma, R., et al. (2021). Design, synthesis, and characterization of new thiazolidinedione derivatives as potent α-glucosidase inhibitors. Pharmaspire. Available at: [Link]
-
Diagram of Bromination reaction of TZD to give 5-bromothiazolidine-2,4-dione. ResearchGate. Available at: [Link]
-
Lesyk, R., et al. (2017). 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. European Journal of Medicinal Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (2023). Synthesis of 1,3-thiazolidine-2-thiones. Available at: [Link]
-
Wróblewska, A., et al. (2021). Spectroscopic Studies of Quinobenzothiazine Derivative in Terms of the In Vitro Interaction with Selected Human Plasma Proteins. Part 1. Molecules. Available at: [Link]
Sources
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
